CYP26A1 Inhibition: 1,6,7,8-Tetrahydrocyclopenta[g]indole Displays Sub-Nanomolar Potency versus Micromolar Activity of Cyclopent[b]indole Analogs
In head-to-head comparisons derived from BindingDB and ChEMBL curated data, 1,6,7,8-tetrahydrocyclopenta[g]indole exhibits an IC50 of 0.350 nM against human CYP26A1, measured via scintillation counting using [11,12-3H]ATRA as substrate [1]. In contrast, cyclopent[b]indole analogs (e.g., 1,2,3,4-tetrahydrocyclopent[b]indole derivatives) demonstrate IC50 values >10,000 nM against CYP26A1 and related isoforms, representing a potency differential exceeding four orders of magnitude [2]. This extreme selectivity for CYP26A1 is not observed in tetrahydrocarbazole or carbazole-based scaffolds, which lack significant CYP26A1 inhibition entirely.
| Evidence Dimension | CYP26A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.350 nM |
| Comparator Or Baseline | Cyclopent[b]indole derivatives: >10,000 nM |
| Quantified Difference | >28,500-fold higher potency |
| Conditions | Human CYP26A1; [11,12-3H]ATRA substrate; scintillation counting |
Why This Matters
For medicinal chemistry campaigns targeting retinoic acid metabolism or requiring selective CYP26A1 probe compounds, this quantitative potency gap dictates scaffold choice and precludes analog substitution.
- [1] BindingDB Entry BDBM50353578 (CHEMBL1831092). Affinity Data for CYP26A1. Accessed 2026. View Source
- [2] BindingDB Entry BDBM50401161 (CHEMBL2205777). CYP26A1 Inhibition Data for Cyclopent[b]indole Analog. Accessed 2026. View Source
